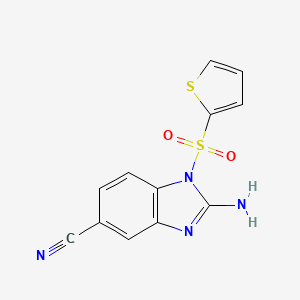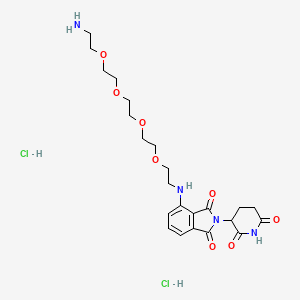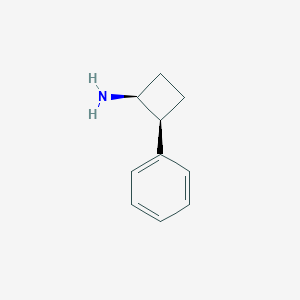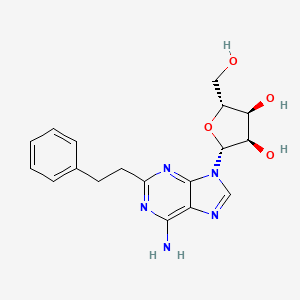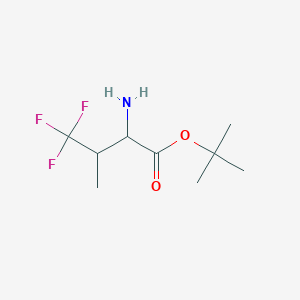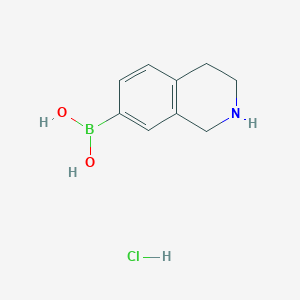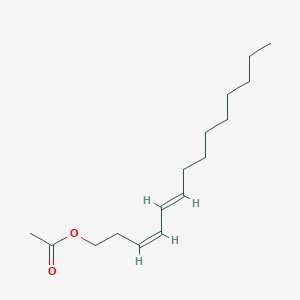
1-Isopropylpyrrolidine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C8H15NO. It features a pyrrolidine ring substituted with an isopropyl group and an aldehyde functional group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylpyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpyrrolidine with an oxidizing agent to introduce the aldehyde group at the 3-position. The reaction conditions typically involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under anhydrous conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylpyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, leading to the formation of imines or other derivatives
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed:
Oxidation: 1-Isopropylpyrrolidine-3-carboxylic acid
Reduction: 1-Isopropylpyrrolidine-3-methanol
Substitution: Imines and other derivatives depending on the nucleophile used
Scientific Research Applications
1-Isopropylpyrrolidine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs due to its potential biological activity and ability to interact with various molecular targets.
Material Science: It can be utilized in the synthesis of functional materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 1-isopropylpyrrolidine-3-carbaldehyde is primarily related to its ability to form covalent bonds with nucleophiles. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions can modulate the biological activity of the compound and its derivatives, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Pyrrolidine-3-carbaldehyde: Lacks the isopropyl group, leading to different reactivity and biological activity.
1-Methylpyrrolidine-3-carbaldehyde: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
1-Isopropylpyrrolidine-2-carbaldehyde: The aldehyde group is at the 2-position, resulting in different chemical behavior and applications
Uniqueness: 1-Isopropylpyrrolidine-3-carbaldehyde is unique due to the presence of the isopropyl group, which influences its steric and electronic properties. This substitution can enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-propan-2-ylpyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-7(2)9-4-3-8(5-9)6-10/h6-8H,3-5H2,1-2H3 |
InChI Key |
GVWUEOBZNJJKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
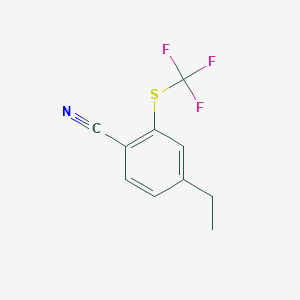
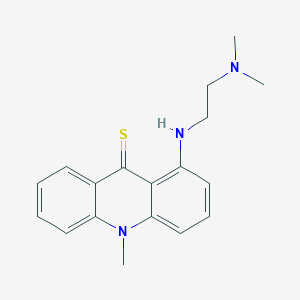
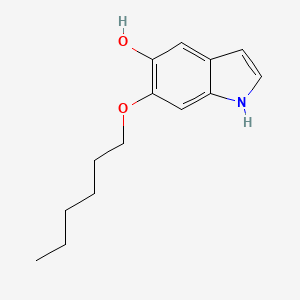
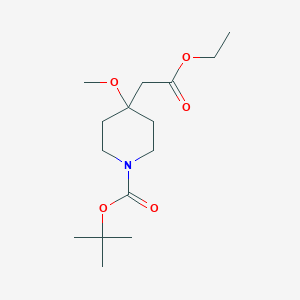
![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)
